molecular formula C20H12N2O4 B344038 N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide

N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide

Cat. No.: B344038
M. Wt: 344.3 g/mol
InChI Key: YTLJRPWXDOIRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide is a chemical compound with the molecular formula C20H12N2O4 and a molar mass of 344.32 g/mol This compound is characterized by the presence of a nitrophenyl group attached to a fluorene carboxamide structure

Preparation Methods

The synthesis of N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-1-carboxylic acid with 4-nitroaniline under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols.

Scientific Research Applications

N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects .

Comparison with Similar Compounds

N-(4-nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

N-(4-nitrophenyl)-9-oxofluorene-1-carboxamide

InChI

InChI=1S/C20H12N2O4/c23-19-16-5-2-1-4-14(16)15-6-3-7-17(18(15)19)20(24)21-12-8-10-13(11-9-12)22(25)26/h1-11H,(H,21,24)

InChI Key

YTLJRPWXDOIRJT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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